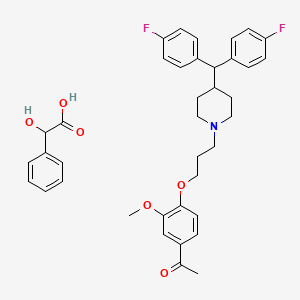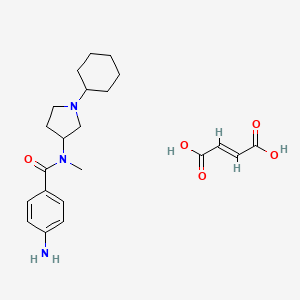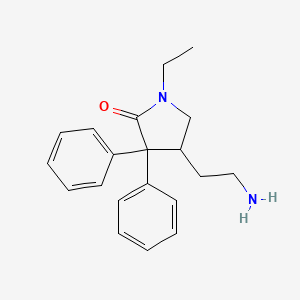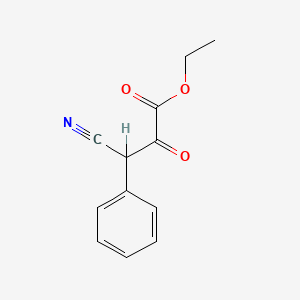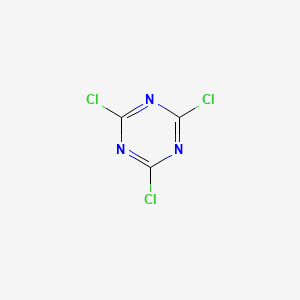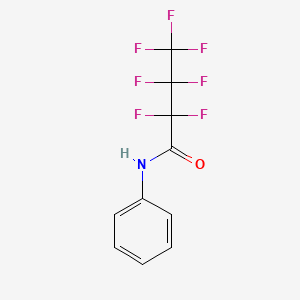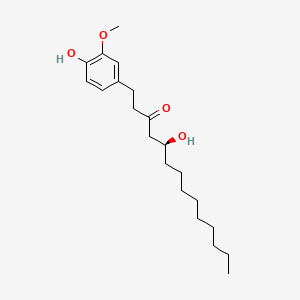
(10)-Gingerol
説明
Gingerol, also known as (10)-gingerol, is a major phenolic compound found in ginger, a popular spice and medicinal plant. It is a member of the gingerols family, which are known for their antioxidant, anti-inflammatory, and anti-tumor activities. Gingerol has been studied extensively for its pharmacological effects and potential therapeutic applications, including its effects on cardiovascular health, cancer, and diabetes.
科学的研究の応用
1. Anti-Inflammatory Properties of 10-Gingerol
Scientific Field:
Pharmacology and Immunology
10-gingerol
, a major component of ginger, exhibits potent anti-inflammatory effects. It modulates immune responses by interacting with immune cells and cytokines. Its anti-inflammatory properties make it a promising candidate for various health applications.
Methods of Application:
In vitro and in vivo studies have investigated the effects of 10-gingerol on immune cells, such as macrophages and lymphocytes. Researchers use cell culture models and animal experiments to assess its impact on inflammation pathways.
Results:
Studies demonstrate that 10-gingerol suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibits NF-κB signaling. It also reduces oxidative stress and prevents tissue damage caused by inflammation .
2. Anti-Cancer Potential of 10-Gingerol
Scientific Field:
Oncology
Summary:
Emerging evidence suggests that 10-gingerol possesses anti-cancer properties. It targets multiple signaling pathways involved in cancer progression and metastasis.
Methods of Application:
Researchers use cell lines and animal models to study 10-gingerol’s effects on cancer cells. In vitro assays assess cell viability, apoptosis, and migration. In vivo experiments explore tumor growth inhibition.
Results:
Studies indicate that 10-gingerol inhibits cancer cell proliferation, induces apoptosis, and suppresses angiogenesis. It also modulates key signaling pathways (e.g., MAPK, PI3K/Akt) to hinder tumor progression .
3. Cardiovascular Health Benefits of 10-Gingerol
Scientific Field:
Cardiology
Summary:
10-gingerol may contribute to cardiovascular health by improving lipid profiles, reducing oxidative stress, and enhancing endothelial function.
Results:
Research suggests that 10-gingerol lowers cholesterol, triglycerides, and blood pressure. It also protects against endothelial dysfunction and atherosclerosis .
4. Gastrointestinal Benefits of 10-Gingerol
Scientific Field:
Gastroenterology
Summary:
10-gingerol has gastroprotective effects, including anti-ulcer and anti-emetic properties.
Methods of Application:
Animal models (e.g., rats, mice) are used to induce gastric ulcers or emesis. Researchers administer 10-gingerol orally or intraperitoneally to assess its protective effects.
Results:
Studies show that 10-gingerol reduces gastric lesions, inhibits acid secretion, and alleviates nausea and vomiting. It may be useful in managing gastrointestinal disorders .
5. Neuroprotective Effects of 10-Gingerol
Scientific Field:
Neuroscience
Summary:
10-gingerol exhibits neuroprotective properties, potentially mitigating neurodegenerative diseases.
Methods of Application:
Cell culture models (e.g., neuronal cells) and animal studies explore 10-gingerol’s impact on neuronal survival, oxidative stress, and inflammation.
Results:
Research indicates that 10-gingerol protects neurons from oxidative damage, reduces neuroinflammation, and enhances cognitive function. It may have therapeutic implications for conditions like Alzheimer’s disease .
6. Metabolic Health and Weight Management with 10-Gingerol
Scientific Field:
Nutrition and Metabolism
Summary:
10-gingerol may influence metabolism and body weight by affecting adipose tissue and energy expenditure.
Methods of Application:
Animal models (e.g., obese mice) are used to study 10-gingerol’s effects on adipogenesis, lipolysis, and thermogenesis.
Results:
Studies suggest that 10-gingerol reduces adipocyte differentiation, promotes fat breakdown, and enhances energy expenditure. It could be relevant for obesity management .
特性
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIULWNKTYPZYAN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178079 | |
| Record name | (10)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10)-Gingerol | |
CAS RN |
23513-15-7 | |
| Record name | [10]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10)-Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (10)-GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6ZLI4J0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



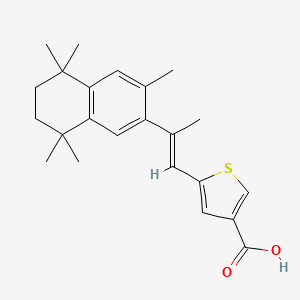
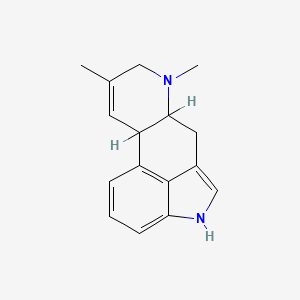
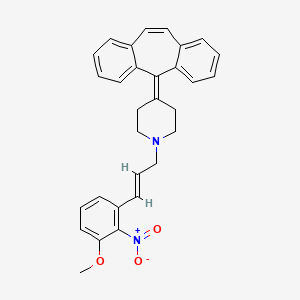
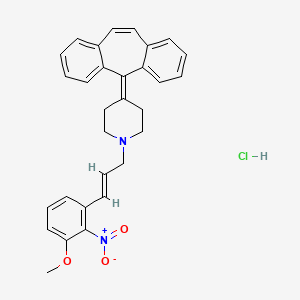
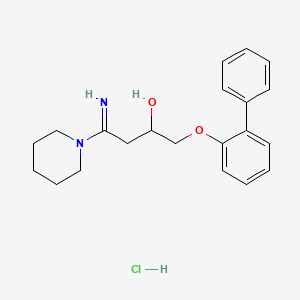
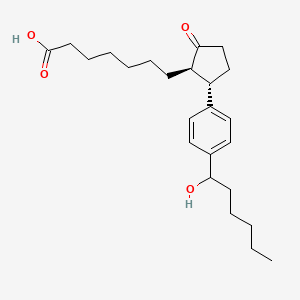
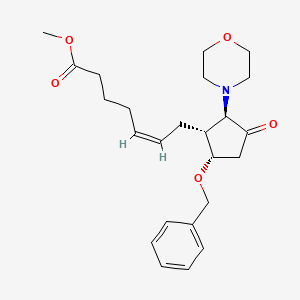
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
